molecular formula C7H13NO4S B13270391 2-(Aminomethyl)-1,4-dioxa-7lambda6-thiaspiro[4.4]nonane-7,7-dione

2-(Aminomethyl)-1,4-dioxa-7lambda6-thiaspiro[4.4]nonane-7,7-dione

Cat. No.: B13270391
M. Wt: 207.25 g/mol
InChI Key: NWELEEOMLMLDBK-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1,4-dioxa-7lambda6-thiaspiro[44]nonane-7,7-dione is a spirocyclic compound characterized by a unique structure that includes both oxygen and sulfur atoms within its spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1,4-dioxa-7lambda6-thiaspiro[4.4]nonane-7,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with a suitable thiol and an amine, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of a base such as sodium ethoxide and a solvent like ethanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1,4-dioxa-7lambda6-thiaspiro[4.4]nonane-7,7-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[4.4]nonane: This compound shares a similar spirocyclic structure but lacks the sulfur atom, resulting in different chemical properties and reactivity.

    1,3,7-Triazaspiro[4.4]nonane-2,4-dione: This compound contains nitrogen atoms within the spiro ring, leading to distinct biological activities and applications.

Uniqueness

2-(Aminomethyl)-1,4-dioxa-7lambda6-thiaspiro[4.4]nonane-7,7-dione is unique due to the presence of both oxygen and sulfur atoms in its spiro ring, which imparts specific chemical reactivity and potential biological activity not found in similar compounds.

Properties

Molecular Formula

C7H13NO4S

Molecular Weight

207.25 g/mol

IUPAC Name

(7,7-dioxo-1,4-dioxa-7λ6-thiaspiro[4.4]nonan-3-yl)methanamine

InChI

InChI=1S/C7H13NO4S/c8-3-6-4-11-7(12-6)1-2-13(9,10)5-7/h6H,1-5,8H2

InChI Key

NWELEEOMLMLDBK-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC12OCC(O2)CN

Origin of Product

United States

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